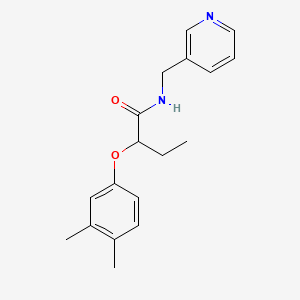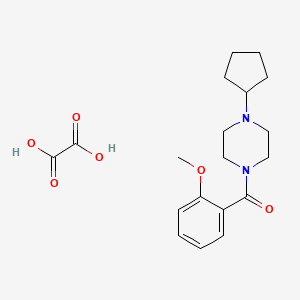
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system. The α7 nAChR has been implicated in various physiological and pathological processes, including learning and memory, inflammation, and neurodegenerative diseases.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide selectively activates the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. These signaling pathways are involved in the regulation of neuronal survival, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and synaptic plasticity. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has several advantages for lab experiments, including its selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide also has some limitations, including its short half-life and the need for specialized equipment to study its effects on the α7 nAChR.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide. One area of interest is the development of more potent and selective α7 nAChR agonists that can be used for therapeutic purposes. Another area of interest is the investigation of the effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide on other physiological and pathological processes, such as pain, addiction, and cancer. Finally, the development of new delivery methods for 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide, such as nanoparticles or liposomes, could improve its efficacy and reduce its toxicity.
Synthesemethoden
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 3-bromomethylpyridine to form 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. This intermediate is then converted to 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide through a series of reactions involving reduction, protection, and deprotection steps.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied for its potential therapeutic applications, particularly in the field of neurodegenerative diseases. It has been shown to have neuroprotective effects in various animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to improve cognitive function and memory in animal models of aging and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-17(22-16-8-7-13(2)14(3)10-16)18(21)20-12-15-6-5-9-19-11-15/h5-11,17H,4,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVQOICIYYXYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CN=CC=C1)OC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B4891768.png)
![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![4-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4891790.png)
![2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)
![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)